![molecular formula C26H23N5O5S B2572901 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 959551-97-4](/img/structure/B2572901.png)

2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

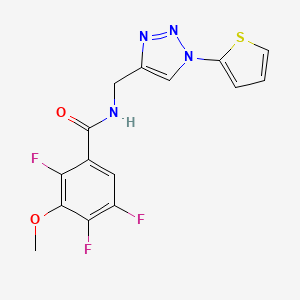

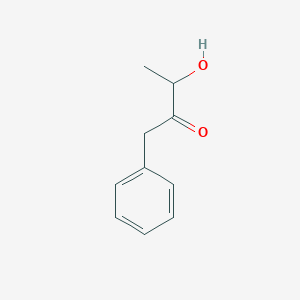

The compound contains several functional groups including a furan ring, a carbamoyl group, an imidazoquinazolinone ring, a sulfanyl group, and a methoxyphenyl group . These groups could potentially participate in various chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring and the imidazoquinazolinone ring would contribute to the rigidity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carbamoyl group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carbamoyl and sulfanyl groups could increase its solubility in polar solvents .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. In the context of antimicrobial resistance, these compounds offer hope for creating more effective and secure antibacterial agents. Researchers have explored furan-based molecules as potential antibacterials against both gram-positive and gram-negative bacteria . Further studies on derivatives with structural modifications could reveal novel agents with improved activity.

Antitumor Properties

Certain furan-containing compounds exhibit antitumor activity. For instance, (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones have demonstrated a distinctive pattern of sensitivity against specific cell lines and a broad spectrum of antitumor effects . Investigating this compound’s mechanism of action and optimizing its structure may lead to promising cancer therapies.

Agrochemical Applications

Furans find use in agrochemicals. Their unique chemical properties make them suitable for designing herbicides and weed control agents. By introducing specific functional groups to the furan ring, researchers have enhanced herbicidal activity and expanded the weed-controlling spectrum . These findings contribute to sustainable agriculture practices.

Resin Production

Furan derivatives play a role in resin synthesis. Their incorporation into polymer matrices improves material properties such as mechanical strength, thermal stability, and chemical resistance. Researchers explore furan-based resins for applications in adhesives, coatings, and composite materials .

Other Therapeutic Effects

Beyond antibacterial and antitumor properties, furans exhibit a wide range of therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-inflammatory effects. Additionally, furan derivatives have shown promise in treating conditions such as glaucoma, hypertension, and aging-related disorders .

Orientations Futures

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O5S/c1-35-21-11-5-4-10-19(21)28-23(33)15-37-26-30-18-9-3-2-8-17(18)24-29-20(25(34)31(24)26)13-22(32)27-14-16-7-6-12-36-16/h2-12,20H,13-15H2,1H3,(H,27,32)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURFDXFRXCQVQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2572820.png)

![N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2572822.png)

![2-[2-(2-Thienyl)ethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2572826.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2572827.png)

![2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2572836.png)